2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18045308
InChI: InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(2,10(15)16)12-9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid

CAS No.:

Cat. No.: VC18045308

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(2,10(15)16)12-9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16)
Standard InChI Key WCYGPUSNVGAYHY-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)CC(C)(C(=O)O)NC2CC2

Introduction

Key Findings

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound with a molecular formula of C11H17N3O2\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{2}. Its structure integrates a cyclopropylamino group, a methyl-substituted pyrazole ring, and a propanoic acid backbone, conferring unique reactivity and potential biological activity. While industrial applications remain underexplored, the compound serves as a versatile scaffold in medicinal chemistry, particularly in kinase inhibition studies.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid, reflects its three primary functional groups:

  • Carboxylic acid (–COOH) at the C3 position, enabling acid-base reactions and hydrogen bonding.

  • Cyclopropylamino group (–NH–C₃H₅) at C2, contributing steric strain and potential ring-opening reactivity.

  • 3-Methylpyrazole ring at C3, facilitating electrophilic aromatic substitution (EAS) at the 4-position .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11H17N3O2\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight223.27 g/mol
LogP (Predicted)1.2–1.8 (moderate lipophilicity)
Aqueous Solubility~2.5 mg/mL at pH 7.4
pKa (Carboxylic Acid)3.8–4.2

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves three critical stages:

Pyrazole Ring Formation

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For 3-methylpyrazole, methyl-substituted diketones react with hydrazine hydrate under acidic conditions (e.g., HCl/EtOH), yielding the heterocyclic core .

Carboxylic Acid Formation

Ester intermediates are hydrolyzed under basic conditions (e.g., NaOH/H₂O) to yield the final propanoic acid derivative.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine, HCl/EtOH, 80°C75–85
Cyclopropane CouplingCyclopropylamine, K₂CO₃, DMF60–70
Ester HydrolysisNaOH, H₂O/THF, 50°C90–95

Reactivity and Functional Group Transformations

Carboxylic Acid Derivatives

The –COOH group participates in esterification and amidation. For example, reaction with methanol/H₂SO₄ produces the methyl ester, enhancing membrane permeability in biological assays .

Cyclopropylamino Group Reactivity

Under acidic conditions (e.g., HCl), the cyclopropane ring undergoes strain-driven opening to form a linear amine hydrochloride. This reactivity is exploited to generate intermediates for further functionalization .

Pyrazole Ring Modifications

Electrophilic nitration (HNO₃/H₂SO₄) occurs regioselectively at the 4-position due to electron-donating effects from the adjacent nitrogen atoms. Computational studies (DFT) confirm preferential charge distribution at this site .

Table 3: Electrophilic Substitution on Pyrazole

ReagentPositionProductYield (%)
HNO₃/H₂SO₄44-Nitro-pyrazole derivative65–75
Br₂/FeBr₃44-Bromo-pyrazole derivative70–80

Biological Activity and Research Applications

Kinase Inhibition

The compound exhibits potent inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer. Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Lys68.

  • Van der Waals contacts between the pyrazole ring and hydrophobic pockets.

Table 4: CK2 Inhibition Data

DerivativeEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
Base Compound0.0263.7
Pyrazole → Triazole<0.0033.0
Methyl Ester0.4512.4

Stability and Degradation Pathways

Thermal and Photolytic Degradation

  • Decarboxylation: At >150°C, the carboxylic acid loses CO₂, forming a tertiary amine.

  • UV-Induced Oxidation: Pyrazole rings oxidize to pyrazine-N-oxides under UV light (λ = 365 nm) .

Table 5: Stability Under Accelerated Conditions

ConditionDegradation PathwayHalf-Life (h)
pH 2 (HCl)Cyclopropane ring-opening12
pH 10 (NaOH)Ester hydrolysis8
UV Light (365 nm)Decarboxylation48

Future Research Directions

Synthetic Chemistry

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling for aryl group introduction at the pyrazole 4-position.

  • Bioconjugation: Azide-alkyne cycloaddition (“click chemistry”) for targeted drug delivery systems.

Biological Studies

  • In Vivo Pharmacokinetics: Profiling oral bioavailability and metabolic stability in rodent models.

  • Target Identification: Proteomic screens to identify off-target kinase interactions.

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